Isolappaol A

Description

See also: Arctium lappa fruit (part of).

Structure

2D Structure

3D Structure

Properties

CAS No. |

131400-96-9 |

|---|---|

Molecular Formula |

C30H32O9 |

Molecular Weight |

536.6 g/mol |

IUPAC Name |

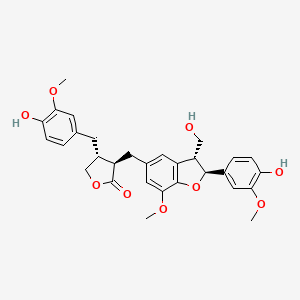

(3R,4R)-3-[[(2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]methyl]-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one |

InChI |

InChI=1S/C30H32O9/c1-35-25-11-16(4-6-23(25)32)8-19-15-38-30(34)20(19)9-17-10-21-22(14-31)28(39-29(21)27(12-17)37-3)18-5-7-24(33)26(13-18)36-2/h4-7,10-13,19-20,22,28,31-33H,8-9,14-15H2,1-3H3/t19-,20+,22-,28+/m0/s1 |

InChI Key |

YMWGUENGTNUIRA-OUZJQUPYSA-N |

Isomeric SMILES |

COC1=CC(=CC2=C1O[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O)OC)C[C@@H]4[C@H](COC4=O)CC5=CC(=C(C=C5)O)OC |

Canonical SMILES |

COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)CC4C(COC4=O)CC5=CC(=C(C=C5)O)OC |

Origin of Product |

United States |

Foundational & Exploratory

Isolappaol A: A Technical Guide to its Discovery, Origin, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isolappaol A, a sesquilignan found in the seeds of Arctium lappa (greater burdock), has garnered interest for its potential biological activities, particularly its role in modulating cellular stress and longevity pathways. This technical guide provides a comprehensive overview of the discovery, origin, and key experimental data related to this compound. It includes detailed physicochemical properties, a summary of its discovery, and an outline of the experimental protocols for its extraction and isolation. Furthermore, this guide elucidates the JNK-1-DAF-16 signaling pathway, a critical target of this compound, through a detailed diagrammatic representation. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Arctium lappa, commonly known as greater burdock, is a biennial plant native to Europe and Asia that has been used for centuries in traditional medicine.[1][2] The plant is a rich source of various bioactive compounds, including lignans, which are a class of polyphenols with diverse pharmacological properties.[3][4] Among these lignans, this compound has emerged as a compound of interest due to its potential anti-aging effects.[5] This guide provides an in-depth look at the scientific journey of this compound, from its initial discovery to its known biological interactions.

Discovery and Origin

This compound was first isolated and identified by a team of researchers led by A. Ichihara from the seeds of Arctium lappa L.[6] In their work on new lignans, they termed this compound and its related compounds as "sesquilignans" because they are constructed from one and a half units of coniferyl alcohol, a building block of typical lignans.[6]

Subsequent research has consistently identified the seeds of Arctium lappa as the primary source of this compound and other related lignans.[3][5][7][8][9] While other parts of the plant, such as the roots and leaves, contain various bioactive molecules, studies have shown that lignans are found in significantly higher concentrations in the seeds, with only trace amounts detected in the roots.[3][10]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its extraction, purification, and characterization, as well as for understanding its pharmacokinetic and pharmacodynamic properties.

| Property | Value | Reference |

| Molecular Formula | C₃₀H₃₂O₉ | [6] |

| Molecular Weight | 536.6 g/mol | [6] |

| Class | Lignan (Sesquilignan) | [6] |

| Sub-Class | 2-arylbenzofuran flavonoid | [7] |

Experimental Protocols

Extraction and Isolation of this compound from Arctium lappa Seeds

The following is a generalized protocol for the extraction and isolation of this compound, based on methods described for lignan separation from Arctium lappa seeds.[6][7][11]

4.1.1. Materials and Reagents

-

Dried seeds of Arctium lappa

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

n-Hexane

-

Silica gel for column chromatography

-

Polyamide for column chromatography

-

Solvents for chromatography (e.g., chloroform, acetone)

-

High-Performance Liquid Chromatography (HPLC) system (preparative or semi-preparative)

-

C18 reverse-phase HPLC column

4.1.2. Extraction Procedure

-

Grinding: Grind the dried seeds of Arctium lappa into a fine powder to increase the surface area for solvent extraction.

-

Defatting: Extract the powdered seeds with n-hexane to remove lipids and other nonpolar compounds. This step is crucial for improving the efficiency of subsequent extractions.

-

Methanol Extraction: Extract the defatted seed powder with methanol at room temperature. This can be done through maceration or using a Soxhlet apparatus. Repeat the extraction multiple times to ensure maximum recovery of the lignans.

-

Concentration: Combine the methanolic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

4.1.3. Isolation and Purification

-

Solvent Partitioning: Partition the crude methanolic extract between ethyl acetate and water. The lignans, including this compound, will preferentially move into the ethyl acetate fraction.

-

Column Chromatography (Silica Gel): Subject the concentrated ethyl acetate fraction to silica gel column chromatography. Elute the column with a gradient of chloroform and acetone to separate the compounds based on their polarity.

-

Column Chromatography (Polyamide): Further purify the fractions containing this compound using polyamide column chromatography.[7]

-

Preparative/Semi-Preparative HPLC: The final purification of this compound is typically achieved using preparative or semi-preparative HPLC on a C18 reverse-phase column.[11] A gradient of acetonitrile and water is commonly used as the mobile phase.

4.1.4. Structural Elucidation The structure of the isolated this compound can be confirmed using various spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

Experimental Workflow

Caption: Workflow for the extraction and isolation of this compound.

Biological Activity and Signaling Pathway

This compound has been reported to exhibit anti-aging properties by modulating the JNK-1-DAF-16 signaling pathway in the nematode Caenorhabditis elegans, a model organism for aging studies.[5]

The JNK-1-DAF-16 Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway and the insulin/IGF-1 signaling (IIS) pathway are two conserved pathways that play crucial roles in stress response and longevity. In C. elegans, the JNK-1 (a MAP kinase) and DAF-16 (a forkhead transcription factor) are key components of these pathways.

Under normal conditions, DAF-16 is phosphorylated by kinases in the IIS pathway, which leads to its sequestration in the cytoplasm. However, under conditions of stress or in the presence of certain stimuli, JNK-1 can phosphorylate DAF-16, promoting its translocation into the nucleus. Once in the nucleus, DAF-16 acts as a transcription factor, upregulating the expression of genes involved in stress resistance, metabolism, and longevity.

This compound is believed to upregulate the expression of jnk-1, thereby enhancing the activity of this pathway and promoting the nuclear translocation of DAF-16. This leads to increased stress resistance and an extended lifespan in C. elegans.

Signaling Pathway Diagram

Caption: The JNK-1-DAF-16 signaling pathway modulated by this compound.

Conclusion

This compound, a sesquilignan originating from the seeds of Arctium lappa, represents a promising natural product with potential applications in the development of novel therapeutics, particularly in the context of aging and stress-related diseases. This technical guide has provided a comprehensive overview of its discovery, physicochemical properties, and the experimental methodologies for its isolation. The elucidation of its interaction with the JNK-1-DAF-16 signaling pathway offers a clear mechanism for its observed biological effects. Further research, including more detailed quantitative analysis and in-depth pharmacological studies, is warranted to fully explore the therapeutic potential of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Machine Learning and Structure-based Virtual Screening for Selecting Cinnamic Acid Derivatives as Leishmania major DHFR-TS Inhibitors[v1] | Preprints.org [preprints.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. burdock arctium lappa: Topics by Science.gov [science.gov]

- 8. lappa burdock extract: Topics by Science.gov [science.gov]

- 9. Anti-austeric activity of phenolic constituents of seeds of Arctium lappa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolic profile of the bioactive compounds of burdock (Arctium lappa) seeds, roots and leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Isolappaol A: A Technical Guide to its Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isolappaol A, a lignan isolated from the fruit of Arctium lappa (burdock), has garnered interest in the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of this compound, with a focus on data relevant to researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a complex molecule with the molecular formula C30H32O9 and a molecular weight of 536.57 g/mol .[1] Its chemical structure reveals a dibenzylbutyrolactone lignan skeleton. While experimental data on some physical properties are limited, computational predictions provide valuable insights.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C30H32O9 | [1] |

| Molecular Weight | 536.57 g/mol | [1] |

| CAS Number | 131400-96-9 | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Water Solubility | Predicted to be low | |

| logP (octanol-water partition coefficient) | Predicted to be in the range of 2-3 | |

| pKa (acid dissociation constant) | Not available |

Note: The solubility, logP, and pKa values are based on computational models and may not reflect experimentally determined values. Further experimental validation is required.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Expected signals would include aromatic protons, methoxy protons, and protons of the butyrolactone and dihydrobenzofuran rings. Chemical shifts (δ) and coupling constants (J) would be critical for complete structural assignment.

-

¹³C NMR: The spectrum would show resonances for all 30 carbon atoms, including those of the aromatic rings, carbonyl group, methoxy groups, and the aliphatic core.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups:

-

O-H stretching: A broad band around 3400 cm⁻¹ due to the hydroxyl groups.

-

C-H stretching: Bands in the region of 3000-2850 cm⁻¹ for aromatic and aliphatic C-H bonds.

-

C=O stretching: A strong absorption around 1770 cm⁻¹ corresponding to the lactone carbonyl group.

-

C=C stretching: Aromatic ring vibrations in the 1600-1450 cm⁻¹ region.

-

C-O stretching: Bands in the 1250-1000 cm⁻¹ region for the ether and alcohol functionalities.

Mass Spectrometry (MS)

-

High-Resolution Mass Spectrometry (HRMS): Would provide the exact mass of the molecule, confirming its elemental composition (C30H32O9).

-

Tandem Mass Spectrometry (MS/MS): Fragmentation analysis would reveal characteristic losses of functional groups and cleavages of the lignan skeleton, aiding in structural elucidation.

Biological Activity and Signaling Pathway

This compound has been shown to exhibit anti-aging properties in the model organism Caenorhabditis elegans.[1] The primary reported mechanism of action is the upregulation of jnk-1 expression, which is a key component of the c-Jun N-terminal kinase (JNK) signaling pathway.[1] This pathway plays a crucial role in stress resistance and longevity.

The proposed signaling cascade initiated by this compound involves the activation of JNK-1, which in turn phosphorylates and activates the transcription factor DAF-16 (a forkhead box O, or FOXO, homolog). Activated DAF-16 then translocates to the nucleus and promotes the expression of genes involved in stress resistance and longevity.

Caption: this compound signaling pathway in C. elegans.

Experimental Protocols

Determination of Physicochemical Properties (General Protocol)

-

Melting Point: Determined using a calibrated melting point apparatus. A small amount of purified this compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.

-

Solubility: Assessed by adding a known amount of this compound to a specific volume of various solvents (e.g., water, ethanol, DMSO) at a controlled temperature. The solution is stirred and visually inspected for dissolution. Quantitative solubility can be determined by techniques like HPLC.

-

Spectroscopic Analysis:

-

NMR: Spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆), and standard 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments are performed.

-

IR: The spectrum is obtained using an FTIR spectrometer. The sample can be analyzed as a KBr pellet, a thin film, or in solution.

-

MS: Mass spectra are acquired using a mass spectrometer, often coupled to a liquid chromatograph (LC-MS). Electrospray ionization (ESI) is a common technique for lignans. HRMS provides accurate mass, and MS/MS experiments are performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

-

References

In-depth Technical Guide: The JNK-1/DAF-16 Signaling Pathway in Longevity and Stress Resistance and the Putative Role of Isolappaol A

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield any specific information regarding "Isolappaol A" and its interaction with the JNK-1-DAF-16 signaling pathway in Caenorhabditis elegans. The following guide provides a comprehensive overview of the JNK-1-DAF-16 pathway based on existing research. The sections pertaining to this compound are presented as a hypothetical framework for investigation, should this compound be identified and studied in the future.

Core Concepts: The JNK-1 and DAF-16 Signaling Axis

The JNK-1 (c-Jun N-terminal kinase 1) and DAF-16 (DAF [abnormal dauer formation]-16) signaling pathway is a critical regulator of lifespan and stress resistance in the model organism Caenorhabditis elegans. This pathway operates in parallel to the well-characterized insulin/IGF-1 signaling (IIS) pathway, and both converge on the transcription factor DAF-16, a homolog of the mammalian FOXO proteins.[1]

Under basal conditions, DAF-16 is largely localized in the cytoplasm. In response to various stressors, such as heat and oxidative stress, the JNK-1 pathway is activated.[1] Activated JNK-1 can directly interact with and phosphorylate DAF-16, promoting its translocation into the nucleus.[1] Once in the nucleus, DAF-16 regulates the transcription of a suite of downstream target genes involved in stress resistance, metabolism, and longevity.[1]

Overexpression of jnk-1 has been shown to extend the lifespan of C. elegans in a daf-16-dependent manner.[1] This highlights the crucial role of DAF-16 as the downstream effector of JNK-1 in promoting longevity.

Quantitative Data Summary

The following tables summarize quantitative data from studies on the JNK-1-DAF-16 pathway's role in lifespan and stress resistance in C. elegans.

Table 1: Effect of jnk-1 and daf-16 Modulation on C. elegans Lifespan

| Genotype/Condition | Mean Lifespan (days) | Standard Error | Reference |

| N2 (Wild Type) on control RNAi | 17.6 | 0.5 | [1] |

| N2 on daf-16 RNAi | 14.6 | 0.3 | [1] |

| jnk-1 overexpression (lpIn1) on control RNAi | 19.1 | 0.6 | [1] |

| jnk-1 overexpression (lpIn1) on daf-16 RNAi | 14.5 | 0.3 | [1] |

| daf-2(e1370) | 44.0 | 0.7 | [1] |

| daf-2(e1370); jnk-1 overexpression (lpIn1) | 53.3 | 1.7 | [1] |

Table 2: Effect of jnk-1 Overexpression on Thermotolerance

| Genotype | Mean Survival Time (hours) at 35°C | Standard Error | Reference |

| N2 + pRF4 (Control) | 10.8 | 0.2 | [1] |

| jnk-1 overexpression (lpIn1) | 15.3 | 0.3 | [1] |

| jnk-1 overexpression (lpIn2) | 14.4 | 0.2 | [1] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further research.

C. elegans Lifespan Assay

This protocol is adapted from standard methods used in the field.

Objective: To determine the effect of a genetic modification or compound on the lifespan of C. elegans.

Materials:

-

Nematode Growth Medium (NGM) agar plates

-

E. coli OP50 bacteria

-

M9 buffer

-

Platinum wire worm pick

-

Fluorodeoxyuridine (FUDR) (optional, to prevent progeny from hatching)

-

Temperature-controlled incubator (typically 20°C)

Procedure:

-

Synchronization of Worm Population: Generate a synchronized population of worms by allowing gravid adults to lay eggs on an NGM plate for a few hours and then removing the adults.

-

L4 Stage Transfer: Once the synchronized population reaches the L4 larval stage, transfer a defined number of worms (e.g., 30-50) to fresh NGM plates seeded with E. coli OP50. For compound testing, the compound of interest would be incorporated into the NGM plates.

-

Scoring Survival: Starting from day 1 of adulthood, score the number of living and dead worms daily or every other day. A worm is considered dead if it does not respond to gentle prodding with a platinum wire pick.

-

Transfer to Fresh Plates: Transfer the surviving worms to fresh plates every 2-3 days to avoid contamination and depletion of the food source. If not using FUDR, this step is also necessary to separate the original population from their progeny.

-

Data Analysis: Record the number of surviving worms at each time point. The data is typically plotted as a survival curve (Kaplan-Meier) and statistical analysis (e.g., log-rank test) is used to determine significant differences in lifespan between different conditions.

Quantitative Real-Time PCR (qRT-PCR)

This protocol outlines the general steps for measuring gene expression in C. elegans.

Objective: To quantify the mRNA levels of target genes (e.g., daf-16 downstream targets like sod-3) in response to a specific treatment or in a particular genetic background.

Materials:

-

Synchronized population of C. elegans

-

TRIzol reagent or other RNA extraction kit

-

Reverse transcriptase kit for cDNA synthesis

-

qPCR master mix (e.g., containing SYBR Green)

-

Gene-specific primers

-

Real-time PCR instrument

Procedure:

-

RNA Extraction: Collect a synchronized population of worms and wash them to remove bacteria. Homogenize the worms and extract total RNA using a reagent like TRIzol, following the manufacturer's protocol.

-

cDNA Synthesis: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. Then, use a reverse transcriptase kit to synthesize complementary DNA (cDNA) from the RNA template.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the cDNA template, gene-specific forward and reverse primers, and a qPCR master mix. Include a no-template control to check for contamination.

-

Real-Time PCR: Run the qPCR reaction in a real-time PCR instrument. The instrument will monitor the fluorescence intensity at each cycle, which is proportional to the amount of amplified DNA.

-

Data Analysis: Determine the cycle threshold (Ct) values for each gene. Normalize the expression of the target gene to a reference (housekeeping) gene (e.g., act-1). The relative gene expression can be calculated using the ΔΔCt method.

Western Blotting

This protocol provides a general workflow for detecting specific proteins in C. elegans.

Objective: To assess the protein levels of JNK-1, phosphorylated JNK-1, DAF-16, or its downstream targets.

Materials:

-

Synchronized population of C. elegans

-

Lysis buffer with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary and secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Protein Extraction: Collect and wash a synchronized population of worms. Lyse the worms in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay.

-

SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest.

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection: Add a chemiluminescent substrate and capture the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

Mandatory Visualizations

The following diagrams illustrate the JNK-1-DAF-16 signaling pathway and a hypothetical experimental workflow for investigating the effects of a novel compound.

Caption: The JNK-1-DAF-16 signaling pathway in C. elegans.

Caption: Hypothetical workflow to test this compound's effects.

Investigating the Role of this compound: A Proposed Framework

As no data currently exists for this compound in the context of C. elegans aging, the following outlines a logical experimental progression to determine its potential effects on the JNK-1-DAF-16 pathway.

-

Initial Phenotypic Screening: The first step would be to assess the effect of this compound on the lifespan and stress resistance of wild-type C. elegans. This would involve lifespan assays and stress tests (e.g., thermotolerance and oxidative stress assays) at various concentrations of the compound.

-

Dependence on the JNK-1-DAF-16 Pathway: If this compound is found to extend lifespan or enhance stress resistance, the next crucial step is to determine if this effect is mediated by the JNK-1-DAF-16 pathway. This can be achieved by testing the compound's effects in jnk-1 and daf-16 mutant strains. If the beneficial effects of this compound are diminished or abolished in these mutants, it would strongly suggest the involvement of this pathway.

-

Mechanism of Action:

-

DAF-16 Nuclear Translocation: To investigate if this compound promotes the nuclear translocation of DAF-16, a transgenic C. elegans strain expressing a DAF-16::GFP fusion protein would be used. Following treatment with this compound, the subcellular localization of the fluorescently tagged DAF-16 would be observed using microscopy.

-

JNK-1 Activation: To determine if this compound activates JNK-1, Western blot analysis could be performed to measure the levels of phosphorylated (active) JNK-1 relative to total JNK-1.

-

Target Gene Expression: The expression of known DAF-16 target genes, such as sod-3, could be quantified using qRT-PCR in worms treated with this compound. An upregulation of these genes would provide further evidence for the activation of the DAF-16 pathway.

-

By following this structured approach, researchers can systematically investigate the potential role of novel compounds like this compound in modulating the JNK-1-DAF-16 signaling pathway to promote longevity and stress resistance.

References

Isolappaol A: A Natural Compound Targeting the JNK-1/DAF-16 Axis to Modulate Lifespan and Stress Resistance in C. elegans

A Technical Guide for Researchers and Drug Development Professionals

Isolappaol A, a lignan isolated from the seeds of Arctium lappa (burdock), has emerged as a promising natural compound with demonstrated effects on aging and stress resilience in the model organism Caenorhabditis elegans. This technical guide provides a comprehensive overview of the known biological targets of this compound in C. elegans, detailing the underlying molecular pathways, quantitative effects, and the experimental methodologies used to elucidate these findings. The primary mechanism of action involves the modulation of the highly conserved JNK-1/DAF-16 signaling cascade, a key regulator of longevity and stress response.

Core Biological Target: The JNK-1/DAF-16 Signaling Pathway

Research indicates that this compound's beneficial effects on C. elegans are mediated through the activation of the c-Jun N-terminal kinase (JNK-1) and the subsequent nuclear translocation of the forkhead box O (FOXO) transcription factor, DAF-16.[1] This pathway is a central hub for integrating various stress signals and regulating the expression of genes involved in stress resistance, metabolism, and longevity.

Proposed Mechanism of Action

This compound treatment leads to the upregulation of jnk-1 gene expression.[1] The JNK-1 protein, a mitogen-activated protein kinase (MAPK), is a known positive regulator of DAF-16.[2] Increased JNK-1 activity is believed to promote the phosphorylation and subsequent translocation of DAF-16 from the cytoplasm into the nucleus.[2] Once in the nucleus, DAF-16 can bind to the promoter regions of its target genes, initiating a transcriptional program that enhances stress resilience and extends lifespan.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound and other related lignans from Arctium lappa on various physiological parameters in C. elegans, as reported in the primary literature.[1]

Table 1: Effect of Lignans on the Mean Lifespan of Wild-Type C. elegans

| Compound | Concentration (µM) | Mean Lifespan Extension (%) |

| This compound | 10 | Significant increase (specific % not detailed in abstract) |

| 100 | Significant increase (specific % not detailed in abstract) | |

| Matairesinol | 100 | 25% |

| Arctigenin | 10 & 100 | Significant increase |

| Arctiin | 10 & 100 | Significant increase |

| Lappaol C | 10 & 100 | Significant increase |

| Lappaol F | 10 & 100 | Significant increase |

| Note: The primary study abstract states all tested lignans, including this compound, significantly extended the mean lifespan at the tested concentrations. The most potent effect was noted for matairesinol.[1] |

Table 2: Effects of Lignans on Stress Resistance and Gene Expression in C. elegans

| Assay | Compound | Observation |

| Oxidative Stress Survival | This compound | Improved survival under oxidative stress conditions |

| DAF-16 Nuclear Translocation | This compound | Induced nuclear translocation of DAF-16::GFP |

| jnk-1 Gene Expression | This compound | Upregulated the expression of jnk-1 |

| Note: These observations were reported for all six lignans tested in the study, including this compound.[1] |

Experimental Protocols

The methodologies described below are standard protocols for conducting research on the effects of chemical compounds in C. elegans and are based on the experimental approaches mentioned in the primary literature.[1]

C. elegans Strains and Maintenance

-

Wild-type strain: N2 (Bristol)

-

Transgenic strains: TJ356 (zIs356 [daf-16p::daf-16a/b::GFP + rol-6(su1006)]) for DAF-16 nuclear localization assays.

-

Maintenance: Worms are cultured on Nematode Growth Medium (NGM) agar plates seeded with E. coli OP50 as a food source, at a constant temperature of 20°C.

Lifespan Assay

-

Synchronize a population of worms by standard bleaching methods to obtain a cohort of age-matched individuals.

-

Transfer L4 larvae to fresh NGM plates containing either the vehicle control (e.g., DMSO) or this compound at the desired concentrations (e.g., 10 µM and 100 µM).

-

To prevent progeny from confounding the results, add 5-fluoro-2'-deoxyuridine (FUDR) to the plates or manually transfer the worms to fresh plates every other day.

-

Score the number of living and dead worms daily. Worms are considered dead if they do not respond to gentle prodding with a platinum wire.

-

Censored worms (those that crawl off the agar, die from internal hatching, or are lost) are excluded from the analysis.

-

Survival curves are generated using the Kaplan-Meier method, and statistical significance is determined using the log-rank test.

Oxidative Stress Resistance Assay

-

Synchronize and raise worms to young adulthood on control or this compound-containing plates as described for the lifespan assay.

-

Transfer the adult worms to plates containing an oxidative stress-inducing agent, such as juglone or paraquat.

-

Monitor worm survival over time (typically every hour).

-

Calculate the survival rate and determine statistical significance compared to the control group.

DAF-16 Nuclear Translocation Assay

-

Use the transgenic strain TJ356, which expresses a DAF-16::GFP fusion protein.

-

Expose the worms to this compound or control conditions for a specified period.

-

Optionally, apply a stressor (e.g., heat shock at 35°C for 30 minutes) to induce DAF-16 translocation.

-

Anesthetize the worms (e.g., with sodium azide) and mount them on a slide.

-

Observe the subcellular localization of the DAF-16::GFP fusion protein using a fluorescence microscope.

-

Categorize the localization as cytosolic, intermediate, or nuclear based on the distribution of the GFP signal and quantify the percentage of worms in each category.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

-

Synchronize and treat worms with this compound or a vehicle control.

-

Harvest the worms and extract total RNA using a suitable method (e.g., Trizol reagent).

-

Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

-

Perform qRT-PCR using gene-specific primers for jnk-1 and a reference gene (e.g., act-1 or cdc-42) for normalization.

-

Analyze the relative changes in gene expression using the ΔΔCt method.

Conclusion and Future Directions

This compound has been identified as a bioactive lignan that positively influences the lifespan and stress resistance of C. elegans. The primary biological targets implicated in these effects are components of the JNK-1/DAF-16 signaling pathway. By upregulating jnk-1 expression, this compound promotes the nuclear translocation of the master transcriptional regulator DAF-16, thereby activating a suite of downstream genes responsible for the observed phenotypes.

For drug development professionals, this compound represents a lead compound for the development of geroprotective and stress-mitigating therapeutics. Future research should focus on:

-

Elucidating the direct molecular target of this compound that leads to the upregulation of jnk-1.

-

Conducting detailed dose-response studies to establish optimal concentrations and potential toxicity.

-

Investigating the effects of this compound in mammalian models of aging and age-related diseases.

-

Exploring the synergistic effects of this compound with other natural compounds or existing drugs.

This technical guide provides a foundational understanding of the biological targets of this compound in C. elegans, offering a basis for further research and development in the field of aging and stress biology.

References

Isolappaol A and its Role in Stress Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isolappaol A, a lignan isolated from the seeds of Arctium lappa (burdock), has emerged as a compound of interest in the field of aging and stress resistance research. Studies utilizing the model organism Caenorhabditis elegans have demonstrated that this compound can extend lifespan and enhance survival under conditions of oxidative stress.[1][2][3] The mechanism underlying these beneficial effects is linked to the modulation of a conserved signaling pathway involving the c-Jun N-terminal kinase (JNK-1) and the Forkhead box O (FOXO) transcription factor DAF-16.[4][5][6] This technical guide provides a comprehensive overview of the quantitative data, experimental methodologies, and signaling pathways associated with the stress-resistance properties of this compound.

Quantitative Data

The following tables summarize the key quantitative findings from studies on the effects of this compound in C. elegans.

Table 1: Effect of this compound on Lifespan of C. elegans

| Compound | Concentration | Mean Lifespan Extension (%) | Key Signaling Molecules Implicated | Reference |

| This compound | 100 µM | 11.0% | JNK-1, DAF-16 | [4][7] |

Table 2: Effects of Lignans from Arctium lappa on Stress Resistance and Gene Expression in C. elegans

| Lignan Cohort (including this compound) | Effect on Oxidative Stress Survival | DAF-16 Nuclear Translocation | jnk-1 Gene Expression | daf-16 Gene Expression | Reference |

| Lignans from Arctium lappa | Improved Survival | Induced | Upregulated | Upregulated | [1][2][3] |

Note: Specific quantitative values for this compound's effect on oxidative stress survival, DAF-16 nuclear translocation, and gene expression are not detailed in the currently available literature abstracts and reviews; however, the collective activity of the lignan cohort from which it was isolated is consistently reported.

Experimental Protocols

The following are detailed methodologies for the key experiments cited. These represent standard protocols used in C. elegans research for assessing lifespan, stress resistance, and gene expression.

C. elegans Lifespan Assay

-

Objective: To determine the effect of this compound on the lifespan of C. elegans.

-

Methodology:

-

Age-synchronized wild-type N2 C. elegans are obtained by standard bleaching of gravid adults to isolate eggs, followed by hatching on nematode growth medium (NGM) plates without food.

-

L1-arrested larvae are then transferred to NGM plates seeded with E. coli OP50 and containing the desired concentration of this compound (e.g., 100 µM) dissolved in a suitable solvent (e.g., DMSO), with a solvent-only control group.

-

To prevent progeny from confounding the results, 5-fluoro-2'-deoxyuridine (FUDR) is added to the plates once the worms reach the L4 larval stage.

-

The worms are maintained at a constant temperature of 20°C.

-

Starting from the first day of adulthood, the worms are scored as alive or dead every other day. A worm is considered dead if it does not respond to gentle prodding with a platinum wire.

-

The worms are transferred to fresh plates every 2-4 days to ensure a consistent supply of food and treatment.

-

Survival curves are generated, and statistical analysis (e.g., log-rank test) is performed to determine the significance of any lifespan extension.

-

Oxidative Stress Resistance Assay

-

Objective: To evaluate the effect of this compound on the survival of C. elegans under oxidative stress.

-

Methodology:

-

Age-synchronized young adult worms are cultured on NGM plates with or without this compound as described in the lifespan assay protocol.

-

The worms are then transferred to liquid M9 medium or NGM plates containing a pro-oxidant, such as juglone (e.g., 150 µM) or paraquat.

-

The survival of the worms is monitored over time (e.g., every hour for several hours).

-

The percentage of surviving worms at each time point is calculated.

-

Survival curves are plotted, and statistical comparisons are made between the this compound-treated and control groups.

-

DAF-16 Nuclear Translocation Assay

-

Objective: To determine if this compound induces the nuclear translocation of the DAF-16 transcription factor.

-

Methodology:

-

A transgenic C. elegans strain expressing a DAF-16::GFP fusion protein (e.g., TJ356) is used.

-

The transgenic worms are cultured on NGM plates with or without this compound.

-

The subcellular localization of the DAF-16::GFP fusion protein is observed using a fluorescence microscope.

-

The percentage of worms exhibiting nuclear, intermediate, or cytosolic localization of DAF-16::GFP is quantified for both the treatment and control groups.

-

Statistical analysis is performed to determine if there is a significant increase in the nuclear localization of DAF-16 in the this compound-treated worms.

-

Gene Expression Analysis by Quantitative RT-PCR

-

Objective: To measure the effect of this compound on the expression levels of jnk-1 and daf-16.

-

Methodology:

-

Wild-type N2 C. elegans are synchronized and treated with this compound as previously described.

-

After a defined treatment period, total RNA is extracted from the worms using a suitable method (e.g., TRIzol reagent).

-

The RNA is then reverse-transcribed into cDNA.

-

Quantitative real-time PCR (qRT-PCR) is performed using gene-specific primers for jnk-1, daf-16, and a reference gene (e.g., act-1).

-

The relative expression levels of the target genes are calculated using the ΔΔCt method.

-

Statistical analysis is conducted to determine the fold change in gene expression in the this compound-treated group compared to the control group.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows.

Caption: this compound signaling pathway in C. elegans stress resistance.

Caption: Workflow for assessing this compound's effect on stress resistance.

References

- 1. lappa burdock extract: Topics by Science.gov [science.gov]

- 2. burdock arctium lappa: Topics by Science.gov [science.gov]

- 3. This compound | CAS:131400-96-9 | Manufacturer ChemFaces [chemfaces.com]

- 4. html.rhhz.net [html.rhhz.net]

- 5. researchgate.net [researchgate.net]

- 6. mskcc.org [mskcc.org]

- 7. Current Perspective in the Discovery of Anti-aging Agents from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

Isolappaol A: A Technical Guide to Natural Sources and Isolation Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isolappaol A is a lignan of significant interest within the scientific community due to its potential biological activities. As a structural isomer of lappaol A, its unique stereochemistry may confer distinct pharmacological properties, making its efficient isolation and characterization crucial for further research and drug development endeavors. This technical guide provides a comprehensive overview of the known natural sources of this compound and details the methodologies for its extraction and purification from complex plant matrices.

Natural Sources of this compound

To date, the primary confirmed natural source of this compound is the plant species Arctium lappa, commonly known as burdock. While other species have been investigated for related compounds, the presence of this compound has been specifically reported in the seeds of this plant.

| Plant Species | Family | Plant Part Used | Reported Presence of this compound |

| Arctium lappa L. | Asteraceae | Seeds | Confirmed[1][2] |

| Caesalpinia magnifoliolata | Fabaceae | Not specified | Mentioned as a potential source, but specific isolation of this compound is not detailed in available literature. |

Note: The isolation of a mixture of lappaol A and this compound has been reported from Arctium lappa seeds, suggesting their co-occurrence.[2]

Isolation of this compound: Experimental Protocols

The isolation of this compound from its natural sources is a multi-step process that involves extraction, fractionation, and chromatographic purification. Due to its isomeric nature with lappaol A, the final purification step often requires high-resolution chromatographic techniques to achieve separation.

Extraction

The initial step involves the extraction of lignans from the dried and powdered plant material. Methanol is a commonly used solvent for this purpose due to its polarity, which is suitable for extracting a broad range of lignans.

Protocol: Methanolic Extraction of Lignans from Arctium lappa Seeds

-

Preparation of Plant Material: Grind dried seeds of Arctium lappa to a fine powder to increase the surface area for solvent penetration.

-

Maceration: Soak the powdered seeds in methanol (e.g., 1 kg of powder in 5 L of methanol) at room temperature for an extended period (e.g., 48-72 hours) with occasional agitation.

-

Filtration: Filter the mixture to separate the solvent extract from the solid plant residue.

-

Concentration: Concentrate the methanol extract under reduced pressure using a rotary evaporator to obtain a crude extract.

Fractionation

The crude extract is a complex mixture of various phytochemicals. Fractionation is employed to separate compounds based on their polarity, thereby enriching the lignan content in a specific fraction. This is typically achieved through liquid-liquid partitioning.

Protocol: Solvent Partitioning of the Crude Extract

-

Suspension: Suspend the crude methanolic extract in a mixture of water and a non-polar solvent (e.g., n-hexane) in a separatory funnel.

-

Hexane Partitioning: Shake the mixture vigorously and allow the layers to separate. The non-polar compounds will partition into the n-hexane layer, which is then collected. This step is primarily for defatting the extract.

-

Ethyl Acetate Partitioning: Increase the polarity of the aqueous layer by adding a moderately polar solvent like ethyl acetate. Shake the mixture and collect the ethyl acetate layer, which will contain the lignans.

-

Concentration: Evaporate the ethyl acetate fraction to dryness to yield a lignan-enriched fraction.

Chromatographic Purification

The final and most critical stage is the purification of this compound from the enriched fraction. This typically involves a combination of column chromatography techniques.

Protocol: Multi-step Chromatographic Purification

-

Silica Gel Column Chromatography (Initial Separation):

-

Stationary Phase: Silica gel (e.g., 200-300 mesh).

-

Mobile Phase: A gradient of solvents with increasing polarity, such as a mixture of n-hexane and ethyl acetate, starting with a high percentage of n-hexane and gradually increasing the proportion of ethyl acetate.

-

Fraction Collection: Collect fractions of the eluate and monitor their composition using Thin Layer Chromatography (TLC). Combine fractions that show a similar profile corresponding to the target lignans.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) for Isomer Separation:

-

Rationale: The separation of the isomers lappaol A and this compound requires a high-resolution technique like preparative HPLC.

-

Stationary Phase: A reversed-phase column (e.g., C18) is commonly used for separating lignans.

-

Mobile Phase: An isocratic or gradient system of methanol and water, or acetonitrile and water, is typically employed. The exact ratio and gradient profile need to be optimized to achieve baseline separation of the two isomers.

-

Detection: UV detection at a wavelength where lignans show strong absorbance (e.g., 280 nm).

-

Fraction Collection: Collect the eluent corresponding to the peak of this compound.

-

Purity Analysis: Analyze the collected fraction using analytical HPLC to confirm its purity.

-

Data Presentation

Table 1: Key Parameters for this compound Isolation

| Step | Parameter | Details |

| Extraction | Solvent | Methanol |

| Method | Maceration | |

| Fractionation | Solvents | n-Hexane, Ethyl Acetate, Water |

| Method | Liquid-liquid partitioning | |

| Purification 1 | Technique | Silica Gel Column Chromatography |

| Stationary Phase | Silica Gel (200-300 mesh) | |

| Mobile Phase | n-Hexane:Ethyl Acetate gradient | |

| Purification 2 | Technique | Preparative HPLC |

| Stationary Phase | C18 reversed-phase column | |

| Mobile Phase | Methanol:Water or Acetonitrile:Water gradient |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound from its natural source.

Caption: General workflow for the isolation of this compound.

Conclusion

The isolation of this compound, primarily from the seeds of Arctium lappa, is a challenging yet feasible process that relies on a systematic combination of extraction, fractionation, and high-resolution chromatographic techniques. The protocols outlined in this guide provide a solid foundation for researchers to obtain pure this compound for further pharmacological and clinical investigations. Future research may focus on identifying new, more abundant natural sources and developing more efficient and scalable purification methods to facilitate the exploration of this promising natural product.

References

The Biosynthesis of Isolappaol A: A Technical Guide for Plant Biochemists and Drug Development Professionals

An In-depth Overview of the Putative Biosynthetic Pathway, Experimental Methodologies, and Key Quantitative Data for the 2-Arylbenzofuran Lignan from Arctium lappa

Isolappaol A, a 2-arylbenzofuran flavonoid found in Burdock (Arctium lappa), has garnered interest for its potential biological activities.[1][2] Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production for pharmaceutical applications. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailed experimental protocols for its investigation, and a summary of relevant quantitative data. While the complete pathway in Arctium lappa has not been fully elucidated, this guide synthesizes current knowledge on lignan and 2-arylbenzofuran biosynthesis to present a putative pathway.

Core Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to originate from the general phenylpropanoid pathway, a central route in plant secondary metabolism.[3] The pathway likely proceeds through the formation of a stilbene backbone, which then undergoes oxidative cyclization to form the characteristic 2-arylbenzofuran structure.

The initial steps involve the conversion of L-phenylalanine to p-coumaroyl-CoA via the action of three key enzymes:

-

Phenylalanine Ammonia-Lyase (PAL): Deaminates L-phenylalanine to produce cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to yield p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to coenzyme A, forming p-coumaroyl-CoA.[3]

Following the formation of p-coumaroyl-CoA, the pathway is proposed to diverge towards the biosynthesis of a stilbene precursor. This is a critical, yet currently uncharacterized, step in Arctium lappa. It is hypothesized that a Stilbene Synthase (STS) enzyme catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce a stilbene intermediate.

The final and defining step in the formation of the 2-arylbenzofuran core is the intramolecular oxidative cyclization of the stilbene intermediate. This reaction is likely catalyzed by a cytochrome P450 monooxygenase , which would facilitate the formation of the benzofuran ring system.[4][5] Subsequent tailoring reactions, such as hydroxylation and methylation, would then lead to the final structure of this compound.

Quantitative Data

While specific quantitative data for the biosynthesis of this compound is limited, data for related compounds and extracts from Arctium lappa provide valuable context for researchers.

| Compound/Extract | Plant Part | Analytical Method | Quantity/Activity | Reference |

| Chlorogenic Acid | Root | HPLC | 29.10 mg/g of extract | [6] |

| Lappaol F | Seeds | Nitric Oxide Production Assay | IC50: 9.5 µM | [7] |

| Diarctigenin | Seeds | Nitric Oxide Production Assay | IC50: 9.6 µM | [7] |

| Matairesinol | Seeds | C. elegans Lifespan Assay | 25% lifespan extension at 100 µM | [4] |

| A. lappa Leaf Flavonoids | Leaves | LPS-stimulated RAW264.7 cells | Significant inhibition of NO, PGE2, TNF-α, and IL-6 | [8] |

Experimental Protocols

The following protocols provide detailed methodologies for key experiments that can be adapted to elucidate the biosynthesis of this compound.

Protocol 1: Quantification of this compound and Precursors by HPLC

This protocol outlines a general method for the quantification of 2-arylbenzofurans and their potential precursors in Arctium lappa extracts.

1. Sample Preparation:

- Grind fresh or freeze-dried Arctium lappa tissue (e.g., roots, seeds) to a fine powder in liquid nitrogen.

- Extract a known weight of the powdered tissue with 80% methanol (e.g., 10 mL per 1 g of tissue) by sonication for 30 minutes, followed by shaking for 1 hour at room temperature.

- Centrifuge the extract at 10,000 x g for 15 minutes to pellet cellular debris.

- Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC Analysis:

- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

- Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid).

- Gradient Program:

- 0-5 min: 10% B

- 5-35 min: 10-90% B

- 35-40 min: 90% B

- 40-45 min: 90-10% B

- 45-50 min: 10% B

- Flow Rate: 1.0 mL/min.

- Detection: Diode array detector (DAD) monitoring at wavelengths relevant for stilbenes and 2-arylbenzofurans (e.g., 280 nm, 306 nm, 320 nm).

- Quantification: Generate a standard curve using an authentic standard of this compound.

Protocol 2: Heterologous Expression and Characterization of Candidate Biosynthetic Enzymes

This protocol describes the expression of candidate genes (e.g., putative stilbene synthases or cytochrome P450s from Arctium lappa) in a heterologous host, such as E. coli or yeast, for functional characterization.

1. Gene Cloning and Vector Construction:

- Isolate total RNA from Arctium lappa tissue and synthesize cDNA.

- Amplify the open reading frame of the candidate gene by PCR using gene-specific primers.

- Clone the PCR product into an appropriate expression vector (e.g., pET vector for E. coli or pYES vector for yeast).

2. Heterologous Expression:

- Transform the expression construct into a suitable E. coli (e.g., BL21(DE3)) or yeast strain (e.g., INVSc1).

- Grow the transformed cells in appropriate media to a suitable optical density.

- Induce protein expression with an appropriate inducer (e.g., IPTG for E. coli, galactose for yeast).

- Harvest the cells by centrifugation.

3. Protein Purification (for in vitro assays):

- Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication or French press).

- Centrifuge the lysate to pellet cell debris.

- Purify the recombinant protein from the supernatant using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

4. Enzyme Assays:

- Stilbene Synthase Assay:

- Incubate the purified enzyme with p-coumaroyl-CoA and malonyl-CoA in a suitable buffer.

- Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

- Analyze the products by HPLC or LC-MS to detect the formation of the expected stilbene.

- Cytochrome P450 Assay (in vitro):

- Reconstitute the purified P450 with a P450 reductase and a lipid source.

- Incubate the reconstituted system with the putative stilbene substrate and NADPH.

- Analyze the reaction products by HPLC or LC-MS for the formation of the 2-arylbenzofuran.

- Cytochrome P450 Assay (in vivo in yeast):

- Co-express the P450 and a P450 reductase in yeast.

- Feed the putative stilbene substrate to the yeast culture.

- Extract the culture medium and analyze for the production of the 2-arylbenzofuran.

Visualizations

The following diagrams illustrate the proposed biosynthetic pathway of this compound and a general workflow for the identification of biosynthetic genes.

References

- 1. Inhibition of Cytochrome P450 (CYP3A4) Activity by Extracts from 57 Plants Used in Traditional Chinese Medicine (TCM) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. diva-portal.org [diva-portal.org]

- 3. pnas.org [pnas.org]

- 4. Oxidative Cyclization in Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and modification of cytochrome P450 for plant natural products biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Heterologous protein expression in E. coli [protocols.io]

- 7. FROM GENES TO PHYTOCHEMICALS: THE GENOMICS APPROACH TO THE CHARACTERIZATION AND UTILIZATION OF PLANT SECONDARY METABOLISM | International Society for Horticultural Science [ishs.org]

- 8. Burdock (Arctium lappa L.) leaf flavonoids rich in morin and quercetin 3-O-rhamnoside ameliorate lipopolysaccharide-induced inflammation and oxidative stress in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Isolappaol A: A Literature Review for Drug Discovery Professionals

An In-depth Technical Guide on a Promising Lignan from Arctium lappa

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isolappaol A, a lignan isolated from the seeds of Arctium lappa (greater burdock), presents a molecule of interest for further pharmacological investigation. While direct research on the biological activities of this compound is currently limited, its structural classification as a dibenzylbutyrolactone lignan and its origin from a plant with a rich history in traditional medicine suggest potential therapeutic applications. This technical guide synthesizes the available information on this compound, including its chemical properties, and explores the known biological activities of structurally related lignans and other compounds isolated from Arctium lappa. The objective is to provide a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this natural product.

Chemical Profile of this compound

This compound is a complex lignan with the chemical formula C30H32O9.[1] Its systematic IUPAC name is (3R,4R)-3-[[(2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]methyl]-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C30H32O9 | PubChem[1] |

| Molecular Weight | 536.6 g/mol | PubChem[1] |

| Class | Lignan, 2-arylbenzofuran flavonoid | FooDB[2] |

| Natural Source | Arctium lappa (Burdock) | PubChem[1] |

Natural Occurrence

This compound is a naturally occurring phytochemical found in Arctium lappa, a plant species belonging to the Asteraceae family.[1] Commonly known as greater burdock, this plant has been used for centuries in traditional medicine across Asia and Europe for a variety of ailments. The seeds of Arctium lappa are a particularly rich source of lignans, including this compound.

Review of Biological Activities of Structurally Related Compounds and Arctium lappa Extracts

Lignans are a major class of phytoestrogens that have demonstrated a variety of biological effects, including anti-inflammatory, antioxidant, and anticancer properties. Dibenzylbutyrolactone lignans, the subclass to which this compound belongs, are known to possess cytotoxic and antiviral activities.

Extracts of Arctium lappa have been shown to exhibit several pharmacological effects:

-

Anti-inflammatory Effects: Studies on extracts from Arctium lappa have demonstrated significant anti-inflammatory properties. This activity is often attributed to the presence of lignans and other phenolic compounds which can modulate inflammatory pathways.

-

Antioxidant Activity: Rich in phenolic compounds, Arctium lappa extracts are potent antioxidants. They can scavenge free radicals and reduce oxidative stress, a key factor in the pathogenesis of many chronic diseases.

-

Anticancer Potential: Several studies have investigated the anticancer properties of Arctium lappa extracts and its isolated compounds. These studies suggest that lignans can induce apoptosis and inhibit cell proliferation in various cancer cell lines.

-

Antimicrobial Activity: Traditional uses of Arctium lappa for treating infections are supported by modern research demonstrating its antimicrobial activity against a range of bacteria and fungi.

Given that this compound is a significant component of Arctium lappa seeds, it is plausible that it contributes to these observed biological activities.

Potential Therapeutic Areas for this compound Research

Based on the known activities of related lignans and Arctium lappa extracts, future research on this compound could be directed towards the following therapeutic areas:

-

Oncology: Investigating the cytotoxic and anti-proliferative effects of this compound on various cancer cell lines.

-

Inflammatory Diseases: Exploring the potential of this compound to modulate inflammatory responses in models of arthritis, inflammatory bowel disease, and other chronic inflammatory conditions.

-

Infectious Diseases: Assessing the antimicrobial spectrum of this compound against clinically relevant pathogens.

-

Dermatology: Evaluating the topical application of this compound for inflammatory skin conditions.

Experimental Protocols for Future Research

As no specific experimental data for this compound is available, this section outlines general methodologies that could be employed to investigate its biological activities.

5.1. Isolation and Purification of this compound

A detailed protocol for the isolation and purification of this compound from the seeds of Arctium lappa would be the first step. This would typically involve:

-

Extraction: Soxhlet extraction of dried and powdered seeds with a suitable solvent such as methanol or ethanol.

-

Fractionation: Partitioning the crude extract between different solvents of increasing polarity.

-

Chromatography: Column chromatography on silica gel or other stationary phases, followed by preparative High-Performance Liquid Chromatography (HPLC) for final purification.

5.2. In Vitro Biological Assays

A battery of in vitro assays would be necessary to screen for biological activity.

Table 2: Suggested In Vitro Assays for this compound

| Activity | Assay | Cell Line/Model |

| Cytotoxicity | MTT assay, LDH assay | Various cancer cell lines (e.g., MCF-7, HeLa, A549) and normal cell lines (e.g., HaCaT) |

| Anti-inflammatory | Nitric oxide (NO) production assay, Pro-inflammatory cytokine (TNF-α, IL-6) ELISA | LPS-stimulated RAW 264.7 macrophages |

| Antioxidant | DPPH radical scavenging assay, ABTS radical scavenging assay | Cell-free assays |

| Antimicrobial | Minimum Inhibitory Concentration (MIC) determination | Panel of pathogenic bacteria and fungi |

5.3. Signaling Pathway Analysis

Should this compound exhibit significant activity in the initial screens, further investigation into its mechanism of action would be warranted.

Workflow for Investigating a Potential Anti-inflammatory Mechanism:

Caption: Proposed workflow for investigating the anti-inflammatory mechanism of this compound.

Conclusion and Future Directions

This compound represents an under-investigated natural product with potential for drug discovery. While direct evidence of its biological activity is currently lacking, its chemical nature as a lignan and its presence in the medicinally important plant Arctium lappa provide a strong rationale for further research. The methodologies and potential therapeutic areas outlined in this guide offer a roadmap for scientists to begin to unlock the pharmacological potential of this compound. Future research should focus on the systematic evaluation of its bioactivity, elucidation of its mechanism of action, and assessment of its therapeutic efficacy in preclinical models. Such studies are essential to determine if this compound can be developed into a novel therapeutic agent.

References

An In-depth Technical Guide on the Core Longevity Pathways: A Framework for Evaluating Novel Compounds Such as Isolappaol A

Introduction

The quest to understand and modulate the molecular mechanisms of aging is a cornerstone of modern biomedical research. A growing body of evidence points to a set of highly conserved signaling pathways that collectively govern the rate of aging and the onset of age-related diseases. These longevity pathways, including the sirtuins, mechanistic target of rapamycin (mTOR), AMP-activated protein kinase (AMPK), and the insulin/IGF-1 signaling (IIS) pathway, represent promising targets for therapeutic intervention.[1][2][3][4] This guide provides a technical overview of these core longevity pathways, offering a framework for the evaluation of novel compounds. While specific data on "Isolappaol A" is not currently available in the public domain, the experimental protocols and data presentation formats outlined herein can serve as a template for its investigation.

Sirtuin Signaling Pathway

Sirtuins are a family of NAD+-dependent deacetylases that play a critical role in cellular stress resistance, metabolism, and genomic stability.[5][6] There are seven mammalian sirtuins (SIRT1-7), with SIRT1 being the most extensively studied in the context of aging.[5][6] Activation of sirtuins, particularly SIRT1, has been shown to mimic some of the beneficial effects of caloric restriction, a well-established intervention for extending lifespan in various organisms.[7][8][9]

Hypothetical Effects of this compound on the Sirtuin Pathway

A key area of investigation for a novel compound like this compound would be its ability to modulate sirtuin activity. The following table provides a template for summarizing quantitative data from such experiments.

Table 1: Hypothetical Quantitative Data on the Effects of this compound on the Sirtuin Pathway

| Parameter | Control | This compound (Dose 1) | This compound (Dose 2) |

| SIRT1 Expression (fold change) | 1.0 | Data | Data |

| SIRT1 Activity (fold change) | 1.0 | Data | Data |

| NAD+/NADH Ratio | Data | Data | Data |

| Acetylated p53 (fold change) | 1.0 | Data | Data |

| Acetylated PGC-1α (fold change) | 1.0 | Data | Data |

Experimental Protocol: Measurement of SIRT1 Activity

This protocol describes a common method for measuring SIRT1 activity in vitro.

Materials:

-

Recombinant human SIRT1 enzyme

-

Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine residue)

-

NAD+

-

SIRT1 assay buffer

-

Developer solution (to stop the reaction and generate a fluorescent signal)

-

96-well microplate

-

Plate reader capable of measuring fluorescence

Procedure:

-

Prepare a reaction mixture containing SIRT1 assay buffer, NAD+, and the fluorogenic substrate.

-

Add recombinant SIRT1 enzyme to the appropriate wells of the 96-well plate.

-

Add varying concentrations of this compound or a vehicle control to the wells.

-

Initiate the reaction by adding the reaction mixture to all wells.

-

Incubate the plate at 37°C for a specified period (e.g., 1 hour).

-

Stop the reaction and develop the fluorescent signal by adding the developer solution.

-

Measure the fluorescence intensity using a plate reader.

-

Calculate SIRT1 activity relative to the vehicle control.

Sirtuin Signaling Pathway Diagram

Caption: Sirtuin signaling pathway and potential activation by this compound.

mTOR Signaling Pathway

The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism.[10][11][12] mTOR is a key component of two distinct protein complexes, mTORC1 and mTORC2.[12][13] Inhibition of the mTOR pathway, particularly mTORC1, has been shown to extend lifespan in a variety of species.[1][13]

Hypothetical Effects of this compound on the mTOR Pathway

Investigating the impact of this compound on mTOR signaling would be crucial. The following table illustrates how to present such findings.

Table 2: Hypothetical Quantitative Data on the Effects of this compound on the mTOR Pathway

| Parameter | Control | This compound (Dose 1) | This compound (Dose 2) |

| p-mTOR (Ser2448) (fold change) | 1.0 | Data | Data |

| p-S6K (Thr389) (fold change) | 1.0 | Data | Data |

| p-4E-BP1 (Thr37/46) (fold change) | 1.0 | Data | Data |

| ULK1 (autophagy marker) (fold change) | 1.0 | Data | Data |

Experimental Protocol: Western Blotting for mTOR Pathway Proteins

This protocol details the use of Western blotting to assess the phosphorylation status of key mTOR pathway proteins.

Materials:

-

Cell lysates from cells treated with this compound or vehicle control

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p-mTOR, anti-mTOR, anti-p-S6K, anti-S6K)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Separate proteins from cell lysates by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

mTOR Signaling Pathway Diagram

Caption: mTOR signaling pathway and potential inhibition by this compound.

AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a crucial energy sensor that is activated in response to low cellular energy levels (high AMP:ATP ratio).[14][15][16] Activated AMPK promotes catabolic pathways that generate ATP while inhibiting anabolic pathways that consume ATP.[14][15] AMPK activation has been linked to increased lifespan and healthspan.[2][14]

Hypothetical Effects of this compound on the AMPK Pathway

The potential of this compound to activate AMPK would be a significant finding. The table below provides a template for summarizing the relevant data.

Table 3: Hypothetical Quantitative Data on the Effects of this compound on the AMPK Pathway

| Parameter | Control | This compound (Dose 1) | This compound (Dose 2) |

| p-AMPK (Thr172) (fold change) | 1.0 | Data | Data |

| p-ACC (Ser79) (fold change) | 1.0 | Data | Data |

| Cellular ATP levels (relative) | 1.0 | Data | Data |

| PGC-1α expression (fold change) | 1.0 | Data | Data |

Experimental Protocol: Measurement of AMPK Activation

This protocol outlines a method to measure AMPK activation in cultured cells.

Materials:

-

Cultured cells (e.g., C2C12 myotubes, HepG2 hepatocytes)

-

This compound

-

Cell lysis buffer

-

Antibodies for Western blotting (anti-p-AMPK, anti-AMPK, anti-p-ACC, anti-ACC)

-

ATP assay kit

Procedure:

-

Treat cultured cells with various concentrations of this compound or a vehicle control for a specified time.

-

Lyse the cells and collect the protein extracts.

-

Determine protein concentration using a standard assay (e.g., BCA).

-

Perform Western blotting as described in section 2.2 to assess the phosphorylation of AMPK and its substrate ACC.

-

Measure cellular ATP levels using a commercial ATP assay kit according to the manufacturer's instructions.

-

Analyze the data to determine the effect of this compound on AMPK activation and cellular energy status.

AMPK Signaling Pathway Diagram

Caption: AMPK signaling pathway and potential activation by this compound.

Insulin/IGF-1 Signaling (IIS) Pathway

The insulin/IGF-1 signaling (IIS) pathway is a highly conserved pathway that plays a central role in growth, development, metabolism, and aging.[17][18][19][20] Reduced signaling through the IIS pathway is associated with increased lifespan in many organisms, from worms to mammals.[1][18][21]

Hypothetical Effects of this compound on the IIS Pathway

A compound that modulates the IIS pathway could have profound effects on longevity. The table below is a template for presenting data on the effects of this compound on this pathway.

Table 4: Hypothetical Quantitative Data on the Effects of this compound on the IIS Pathway

| Parameter | Control | This compound (Dose 1) | This compound (Dose 2) |

| p-IGF-1R (Tyr1135/1136) (fold change) | 1.0 | Data | Data |

| p-Akt (Ser473) (fold change) | 1.0 | Data | Data |

| p-FOXO1 (Ser256) (fold change) | 1.0 | Data | Data |

| Nuclear FOXO1 (fold change) | 1.0 | Data | Data |

Experimental Protocol: Immunofluorescence for FOXO1 Nuclear Localization

This protocol describes how to use immunofluorescence to assess the subcellular localization of the transcription factor FOXO1, a key downstream target of the IIS pathway.

Materials:

-

Cells grown on coverslips

-

This compound

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., Triton X-100 in PBS)

-

Blocking buffer (e.g., bovine serum albumin in PBS)

-

Primary antibody (anti-FOXO1)

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear staining

-

Fluorescence microscope

Procedure:

-

Treat cells grown on coverslips with this compound or a vehicle control.

-

Fix the cells with PFA.

-

Permeabilize the cells with permeabilization buffer.

-

Block non-specific antibody binding with blocking buffer.

-

Incubate with the primary anti-FOXO1 antibody.

-

Wash with PBS.

-

Incubate with the fluorescently labeled secondary antibody and DAPI.

-

Wash with PBS.

-

Mount the coverslips on microscope slides.

-

Image the cells using a fluorescence microscope and quantify the nuclear-to-cytoplasmic ratio of FOXO1 fluorescence.

Insulin/IGF-1 Signaling Pathway Diagram

Caption: Insulin/IGF-1 signaling pathway and potential inhibition by this compound.

The sirtuin, mTOR, AMPK, and IIS pathways are interconnected and form a complex network that regulates lifespan and healthspan. A comprehensive understanding of these pathways is essential for the development of novel therapeutics aimed at promoting healthy aging. While the specific effects of this compound remain to be elucidated, the experimental frameworks and data presentation formats provided in this guide offer a robust starting point for its evaluation as a potential longevity-promoting agent. Future research should focus on generating quantitative data to populate these frameworks and to understand the precise molecular mechanisms by which novel compounds may modulate these core longevity pathways.

References

- 1. Key proteins and pathways that regulate lifespan - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Maximizing Longevity and Healthspan: Multiple Approaches All Converging on Autophagy [frontiersin.org]

- 3. Mitochondrial longevity pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cellular and molecular longevity pathways: the old and the new - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. Sirtuins, a promising target in slowing down the ageing process - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. The Role of Sirtuins in Sarcopenia and Frailty - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Small-Molecule Allosteric Activators of Sirtuins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]

- 11. "Disentangling the Signaling Pathways of Mtor Complexes, Mtorc1 and Mto" by Meena Jhanwar-Uniyal, Jose F. Dominguez et al. [touroscholar.touro.edu]

- 12. Using Drosophila melanogaster to Dissect the Roles of the mTOR Signaling Pathway in Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Activating AMPK improves pathological phenotypes due to mtDNA depletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. AMPK Activation Mediated by Hinokitiol Inhibits Adipogenic Differentiation of Mesenchymal Stem Cells through Autophagy Flux - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Oxidative stress activates AMPK in cultured cells primarily by increasing cellular AMP and/or ADP - PMC [pmc.ncbi.nlm.nih.gov]

- 17. APPA Increases Lifespan and Stress Resistance via Lipid Metabolism and Insulin/IGF-1 Signal Pathway in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Insulin, IGF-1 and longevity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. research.manchester.ac.uk [research.manchester.ac.uk]

- 20. mdpi.com [mdpi.com]

- 21. The paradox of the insulin/IGF-1 signaling pathway in longevity - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary In Vitro Studies of Isolappaol A: A Technical Overview

Disclaimer: Publicly available research on the specific in vitro bioactivities of Isolappaol A is limited. This technical guide has been constructed using data from closely related lignans isolated from Arctium lappa, primarily Lappaol F and Arctigenin, to serve as a representative model for the preliminary in vitro evaluation of a novel natural product. The experimental data and pathways detailed herein should be considered illustrative for researchers, scientists, and drug development professionals interested in this class of compounds.

Introduction

This compound is a lignan found in the plant Arctium lappa (burdock), a source of various bioactive compounds. While specific in vitro studies on this compound are not extensively documented in current literature, research on analogous lignans from the same plant, such as Lappaol F and Arctigenin, has revealed significant anti-inflammatory and anticancer properties. This guide provides a comprehensive overview of the typical preliminary in vitro studies that would be conducted to characterize the biological activity of a compound like this compound, using available data from its chemical relatives as a proxy.